molecular formula C6H8N2S B1590797 5,6-Dimethylpyrimidine-2(1H)-thione CAS No. 64942-98-9

5,6-Dimethylpyrimidine-2(1H)-thione

Cat. No.: B1590797
CAS No.: 64942-98-9
M. Wt: 140.21 g/mol
InChI Key: IVYAMTGRPUIBAB-UHFFFAOYSA-N
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Description

5,6-Dimethylpyrimidine-2(1H)-thione is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic organic compounds characterized by a six-membered ring structure containing two nitrogen atoms at positions 1 and 3 The presence of a thione group (C=S) at position 2 and methyl groups at positions 5 and 6 makes this compound unique

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dimethylpyrimidine-2(1H)-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2,4-pentanedione with thiourea in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired pyrimidine thione.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

5,6-Dimethylpyrimidine-2(1H)-thione undergoes several types of chemical reactions, including:

    Oxidation: The thione group can be oxidized to form the corresponding sulfoxide or sulfone.

    Reduction: The compound can be reduced to form the corresponding thiol or other reduced derivatives.

    Substitution: The methyl groups and the thione group can participate in substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and other reduced derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the reagents used.

Scientific Research Applications

5,6-Dimethylpyrimidine-2(1H)-thione has several scientific research applications, including:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.

    Materials Science: It is explored for its potential use in the development of novel materials with specific electronic and optical properties.

    Chemical Synthesis: It acts as an intermediate in the synthesis of more complex heterocyclic compounds.

Comparison with Similar Compounds

Similar Compounds

    2-Mercaptopyrimidine: Similar structure but lacks the methyl groups at positions 5 and 6.

    4,6-Dimethylpyrimidine-2-thiol: Similar structure but with a thiol group instead of a thione group.

    5-Methyl-2-thiouracil: Contains a thione group but differs in the position and number of methyl groups.

Uniqueness

5,6-Dimethylpyrimidine-2(1H)-thione is unique due to the presence of both methyl groups and a thione group, which confer specific chemical reactivity and biological activity. The combination of these functional groups allows for diverse applications and makes it a valuable compound in various research fields.

Properties

IUPAC Name

5,6-dimethyl-1H-pyrimidine-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2S/c1-4-3-7-6(9)8-5(4)2/h3H,1-2H3,(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVYAMTGRPUIBAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC(=S)N=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50551234
Record name 5,6-Dimethylpyrimidine-2(1H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50551234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64942-98-9
Record name 5,6-Dimethylpyrimidine-2(1H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50551234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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